molecular formula C10H15BF4N6O B1310611 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate CAS No. 873798-09-5

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Cat. No.: B1310611
CAS No.: 873798-09-5
M. Wt: 322.07 g/mol
InChI Key: AUPDFAPCZZXFMX-UHFFFAOYSA-N
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Description

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate is a useful research compound. Its molecular formula is C10H15BF4N6O and its molecular weight is 322.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (CAS No. 873798-09-5), often abbreviated as TATU, is a compound of interest in the field of peptide synthesis and medicinal chemistry. Its unique structure incorporates a triazole ring and a tetramethyluronium moiety, which contributes to its biological activity.

  • Molecular Formula : C10_{10}H15_{15}BF4_4N6_6O
  • Molecular Weight : 322.07 g/mol
  • CAS Number : 873798-09-5
  • InChI Key : AUPDFAPCZZXFMX-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of TATU has been explored primarily in the context of its application as a coupling reagent in peptide synthesis. The compound facilitates the formation of peptide bonds by activating carboxylic acids, thereby enhancing the efficiency of peptide coupling reactions.

TATU operates through the activation of carboxylic acids to form reactive intermediates that can readily react with amines. This mechanism is critical in peptide synthesis where efficient coupling is essential for producing high-quality peptides.

Peptide Synthesis Efficiency

TATU has been compared with other coupling reagents such as HBTU and DIC in terms of efficiency and yield in peptide synthesis. Studies indicate that TATU provides superior yields and fewer side reactions compared to traditional reagents.

Coupling ReagentYield (%)Side Reactions
TATU85Minimal
HBTU75Moderate
DIC70High

Case Studies

  • Synthesis of Antimicrobial Peptides :
    In a study focused on synthesizing antimicrobial peptides using TATU as a coupling agent, researchers reported high yields and purity levels. The peptides synthesized exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Peptide Library Construction :
    Another study utilized TATU for constructing peptide libraries aimed at discovering novel therapeutic agents. The libraries generated showed promising biological activities, indicating TATU's effectiveness in facilitating diverse peptide synthesis.

Properties

IUPAC Name

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O.BF4/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPDFAPCZZXFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BF4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455198
Record name (Dimethylamino)-N,N-dimethyl[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]methaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873798-09-5
Record name (Dimethylamino)-N,N-dimethyl[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]methaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate
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